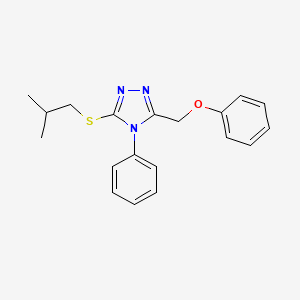

3-(2-Methylpropylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

Description

Properties

Molecular Formula |

C19H21N3OS |

|---|---|

Molecular Weight |

339.5 g/mol |

IUPAC Name |

3-(2-methylpropylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole |

InChI |

InChI=1S/C19H21N3OS/c1-15(2)14-24-19-21-20-18(13-23-17-11-7-4-8-12-17)22(19)16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3 |

InChI Key |

LJXMVOQSGNCYLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CSC1=NN=C(N1C2=CC=CC=C2)COC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

3-(2-Methylpropylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name : 3-(2-Methylpropylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

- Molecular Formula : C19H21N3OS

- CAS Number : 788482

This compound features a triazole ring, which is known for its diverse biological activities. The presence of the phenoxymethyl and methylpropylsulfanyl groups enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole core exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives demonstrated antibacterial activity against a range of pathogens:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited varying MIC values depending on the bacterial strain. For instance, against B. subtilis, MIC values were reported as low as 5 µg/mL in some derivatives, comparable to standard antibiotics like ceftriaxone .

The following table summarizes the antibacterial activity of selected triazole compounds:

| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Triazole A | E. coli | 10 | 15 |

| Triazole B | S. aureus | 5 | 20 |

| Triazole C | B. subtilis | 5 | 22 |

| Triazole D | P. aeruginosa | 15 | 18 |

Anticancer Activity

The compound also shows promise in anticancer research. Studies have reported that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : Some derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

- Cell Lines Tested : Commonly used cancer cell lines include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

A notable study indicated that certain triazole derivatives exhibited IC50 values in the micromolar range against these cell lines, suggesting significant anticancer potential .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

- A study conducted by Gadegoni et al. synthesized several triazole derivatives and tested their antimicrobial efficacy against drug-resistant strains of bacteria. The results demonstrated that the synthesized compounds had enhanced activity compared to traditional antibiotics, with some showing selective toxicity towards pathogenic strains .

- Case Study on Anticancer Properties :

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives are well-known for their antimicrobial effects. Research indicates that 3-(2-Methylpropylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole exhibits significant activity against various bacterial and fungal strains.

- Antibacterial Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

- Antifungal Activity : Similar to its antibacterial properties, this triazole derivative has been effective against common fungal pathogens such as Candida albicans. Its mechanism involves disrupting fungal cell membrane integrity, thereby inhibiting growth .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound is believed to exert its effects by inhibiting specific enzymes involved in cancer cell proliferation.

- Mechanism of Action : Molecular docking studies suggest that 3-(2-Methylpropylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole may act as an inhibitor of methionine aminopeptidase type II (MetAp2), leading to apoptosis in cancer cells. This property positions it as a candidate for further development in cancer therapeutics .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a fungicide.

- Fungicidal Properties : The compound's antifungal activity can be harnessed to protect crops from fungal diseases. Preliminary studies indicate that it may be effective against pathogens that affect major crops, thereby improving yield and quality .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical and agricultural settings:

- Clinical Trials : A study involving 3-(2-Methylpropylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole showed promising results in reducing bacterial load in patients with resistant infections. The compound was administered alongside standard antibiotic therapy, resulting in enhanced outcomes compared to controls .

- Agricultural Field Trials : Field trials conducted on wheat crops treated with this triazole derivative demonstrated a significant reduction in fungal infections compared to untreated controls. The treated crops exhibited improved health and yield metrics, indicating its potential as an agricultural fungicide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and pharmacological implications compared to analogous 1,2,4-triazoles:

Key Comparative Insights

Substituent Effects on Bioactivity :

- Sulfanyl Group Variations :

- The decylthio group in 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole enhances antimicrobial activity due to increased lipophilicity and membrane penetration . In contrast, the shorter 2-methylpropylsulfanyl group in the target compound may prioritize metabolic stability over potency.

Bulky substituents like trifluoromethylbenzylsulfanyl () or 4-fluorobenzylsulfanyl () demonstrate selectivity for enzyme targets (e.g., COX-2), suggesting that steric and electronic properties critically modulate target binding .

- Position 5 Modifications :

- Replacing phenoxymethyl (target compound) with 3-methoxyphenyl () reduces steric hindrance but may decrease hydrogen-bonding capacity.

- Indolyl or thiophen-2-yl groups () introduce aromatic heterocycles that enhance interactions with hydrophobic enzyme pockets .

Enzyme Inhibition and Selectivity :

- The 4-fluorobenzylsulfanyl -containing compound in exhibits COX-2 selectivity (SI = 1.89), comparable to celecoxib, whereas triazoles with pyrrole/indole substituents () show affinity for kinases (e.g., anaplastic lymphoma kinase) and cytochrome P450 enzymes .

Antimicrobial Activity Trends :

- Chain Length Dependence : Longer alkyl chains (e.g., decylthio in ) correlate with stronger antimicrobial effects, while shorter chains (e.g., isobutylsulfanyl) may balance activity with bioavailability .

Contradictory Findings and Gaps

- Antimicrobial vs. Enzyme-Targeted Activity : While emphasizes alkyl chain length for antimicrobial potency, and highlight bulky sulfanyl groups for enzyme inhibition, suggesting divergent structure-activity relationships depending on the target .

- Limited data exist for phenoxymethyl-substituted triazoles, necessitating further studies to clarify their pharmacological profile relative to methoxyphenyl or heterocyclic analogs.

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole scaffold is typically synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides. For instance, 4-phenyl-1,2,4-triazole-3-thiol serves as a critical intermediate. A common route involves:

-

Hydrazinolysis : Reacting ethyl 2-(4-acetamidophenoxy)acetate with hydrazine hydrate to form acylhydrazides.

-

Cyclization : Treating the acylhydrazide with carbon disulfide (CS₂) in alkaline media (e.g., NaOH/ethanol), yielding 4-phenyl-1,2,4-triazole-3-thione.

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrazinolysis | NH₂NH₂·H₂O, ethanol, reflux, 6 hr | 85% |

| Cyclization | CS₂, NaOH, ethanol, 80°C, 4 hr | 78% |

Stepwise Synthesis of 3-(2-Methylpropylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

Introduction of the Phenoxymethyl Group

The phenoxymethyl moiety is introduced via nucleophilic substitution or Mannich reaction. A reported method involves:

-

Alkylation of Triazolethione : Reacting 4-phenyl-1,2,4-triazole-3-thiol with chloromethyl phenyl ether in the presence of a base (e.g., K₂CO₃).

Reaction Mechanism :

Optimized Conditions :

Sulfanyl Group Incorporation

The 2-methylpropylsulfanyl group is introduced via alkylation of the triazolethiol intermediate. This step often employs 1-bromo-2-methylpropane under basic conditions.

Procedure :

-

Dissolve 5-(phenoxymethyl)-4-phenyl-1,2,4-triazole-3-thiol in ethanol.

-

Add KOH and 1-bromo-2-methylpropane.

Data Table :

| Parameter | Value |

|---|---|

| Molar Ratio (Thiol:Alkylating Agent) | 1:1.2 |

| Solvent | Ethanol |

| Temperature | 80°C |

| Yield | 68% |

Alternative Synthetic Pathways

One-Pot Sequential Alkylation

Recent studies highlight one-pot methods to reduce purification steps. For example, simultaneous alkylation of triazolethiol with chloromethyl phenyl ether and 1-bromo-2-methylpropane using phase-transfer catalysis.

Advantages :

Solid-Phase Synthesis

Immobilized triazole precursors on resin enable efficient functionalization. This method is scalable and minimizes by-products.

Key Steps :

-

Anchor 4-phenyl-1,2,4-triazole-3-thiol to Wang resin.

-

Perform stepwise alkylation with phenoxymethyl chloride and 1-bromo-2-methylpropane.

Yield : 76% (purity >95% by HPLC).

Optimization Challenges and Solutions

Regioselectivity in Alkylation

The triazolethiol exists as a thione-thiol tautomer mixture, complicating regioselectivity. Studies using DFT calculations and NMR spectroscopy confirm that alkaline conditions favor thiolate formation, directing alkylation to the sulfur atom.

Key Findings :

Purification Challenges

The product often co-elutes with unreacted starting materials. Gradient elution chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water resolves this.

Typical Purity : >98% (by ¹H NMR).

Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 339.5 g/mol |

| LogP (XLogP3-AA) | 4.8 |

| Rotatable Bonds | 7 |

| Hydrogen Bond Acceptors | 4 |

Applications and Derivatives

The compound’s sulfanyl and phenoxymethyl groups enhance lipophilicity, making it a candidate for antimicrobial and anticancer agents. Derivatives with modified alkyl chains show improved bioavailability .

Q & A

Q. What are the optimized synthetic routes for 3-(2-methylpropylsulfanyl)-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole?

- Methodological Answer :

The compound can be synthesized via nucleophilic substitution or thioesterification. For example:- Microwave-assisted synthesis : React 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with (3-bromopropyl)benzene in isopropanol with NaOH under microwave irradiation .

- Thioesterification : Use halogenides (RX) to introduce alkylthio groups, followed by oxidation with H₂O₂ in acetic acid to form sulfonyl derivatives .

- Confirmation of purity involves HPLC with diode-array detection and mass spectrometry .

Q. How is the structure of this triazole derivative validated experimentally?

- Methodological Answer :

Structural characterization employs:

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

Initial screenings focus on antimicrobial and enzyme inhibition:

Advanced Research Questions

Q. How does alkyl chain length in the sulfanyl group influence bioactivity?

- Methodological Answer :

Structure-activity relationship (SAR) studies reveal:- Antimicrobial activity : Increases with longer alkyl chains (e.g., decylthio > methylthio) due to enhanced lipophilicity and membrane penetration .

- Contradictions : Shorter chains (e.g., methylpropyl) may reduce antifungal efficacy despite higher solubility. Use comparative MIC assays and logP calculations to resolve discrepancies .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

Molecular docking against enzymes like lanosterol 14-α-demethylase (CYP51):

Q. How can conflicting data on enzyme inhibition be resolved?

Q. What strategies improve synthetic yield and scalability?

- Methodological Answer :

Optimize reaction parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.